[3,3'-Bithiophen]-5-ylmethanamine
Overview
Description
3,3'-Bithiophen]-5-ylmethanamine, also known as BTM, is an organic compound with a chemical formula of C10H10N2S2. It belongs to the class of compounds known as thiophenes, which are cyclic compounds containing a sulfur atom in the ring. BTM has a variety of applications in science and industry and has recently been studied for its potential use in biomedical research.
Scientific Research Applications
[3,3'-Bithiophen]-5-ylmethanamine has a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of other organic compounds, and as a catalyst for the synthesis of polymers materials. In addition, this compound has been studied for its potential use in biomedical research, as it has been shown to have anti-inflammatory and anti-bacterial properties.
Mechanism of Action
- The primary targets of “[3,3’-Bithiophen]-5-ylmethanamine” are specific molecular sites within the body. These targets can be enzymes or receptors .
- Understanding these targets is crucial because it allows us to anticipate safety issues during drug development. For instance, drugs that interact with components unique to microbial cells (e.g., cell wall structures or ribosomes) are less likely to cause toxicity in human cells .
Target of Action
Advantages and Limitations for Lab Experiments
The use of [3,3'-Bithiophen]-5-ylmethanamine for laboratory experiments has both advantages and limitations. On the one hand, this compound is relatively easy to synthesize and is widely available. On the other hand, the mechanism of action of this compound is not yet fully understood, and the effects of this compound on biochemical and physiological processes are not yet fully understood.
Future Directions
There are a number of potential future directions for the study of [3,3'-Bithiophen]-5-ylmethanamine. These include further research into the mechanism of action of this compound, the development of new synthesis methods, and the exploration of other potential applications of this compound in biomedical research. In addition, further research is needed to understand the biochemical and physiological effects of this compound and to identify potential new uses for this compound in industry and other areas.
properties
IUPAC Name |
(4-thiophen-3-ylthiophen-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMUFYSHNXIVKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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